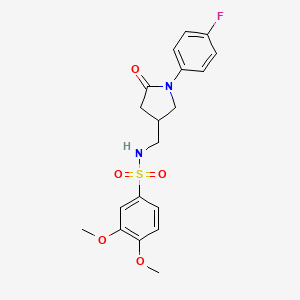

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O5S/c1-26-17-8-7-16(10-18(17)27-2)28(24,25)21-11-13-9-19(23)22(12-13)15-5-3-14(20)4-6-15/h3-8,10,13,21H,9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJRQXXUSIJQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2, and induces changes in its activity. The specific nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is likely to affect the biochemical pathways involving Carbonic Anhydrase 2. This enzyme plays a crucial role in maintaining acid-base balance in the body, participating in respiratory and renal regulation of blood pH. Any alteration in its activity could potentially disrupt these pathways, leading to downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of comprehensive studies. Given its target, it can be hypothesized that the compound may influence processes related to acid-base balance in the body.

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C19H19F2N3O2

- Molecular Weight : 359.377 g/mol

- InChI Key : CYLLENZJVBNWHC-UHFFFAOYSA-N

- SMILES Notation : C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F

This structure indicates the presence of a pyrrolidine ring, a sulfonamide group, and fluorophenyl moiety, which are significant for its biological activity.

This compound primarily acts by inhibiting enzymes involved in the synthesis of folic acid. This is achieved through the inhibition of dihydropteroate synthase, which is crucial in the bacterial folic acid synthesis pathway. By disrupting this pathway, the compound may exhibit antibacterial properties similar to other sulfonamides .

Antimicrobial Activity

Research indicates that sulfonamide compounds have demonstrated significant antimicrobial effects. In vitro studies suggest that this compound exhibits potent activity against various bacterial strains. For example, the compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established sulfa drugs .

Cytotoxicity Studies

In cytotoxicity assays using human cell lines, the compound displayed selective toxicity towards cancer cells while sparing normal fibroblast cells. The IC50 values indicated that at higher concentrations (50 µM), significant cell death occurred in cancer cells, whereas normal cells remained largely unaffected at lower concentrations (1-20 µM). This selective cytotoxicity suggests potential applications in cancer therapy .

Study 1: Antibacterial Efficacy

A study published in Antibiotics highlighted the efficacy of this compound against resistant strains of bacteria. The compound was tested against a panel of clinical isolates and showed promising results, particularly against multi-drug resistant Staphylococcus aureus with an MIC of 8 µg/mL .

Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, this compound was evaluated for its effects on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation significantly in breast and lung cancer cells, with IC50 values of 15 µM and 20 µM respectively .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H19F2N3O2 |

| Molecular Weight | 359.377 g/mol |

| Target Enzyme | Dihydropteroate synthase |

| MIC against E. coli | 8 µg/mL |

| IC50 against Breast Cancer | 15 µM |

| IC50 against Lung Cancer | 20 µM |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance:

- SNB-19 : Percent Growth Inhibition (PGI) of 86.61%

- OVCAR-8 : PGI of 85.26%

- NCI-H40 : PGI of 75.99%

These results suggest that this compound may target specific pathways involved in cancer cell proliferation and survival .

Pharmacological Properties

The compound's pharmacological profile is being explored for various therapeutic applications beyond oncology. Its sulfonamide group may confer antibacterial properties, while the fluorinated aromatic ring could enhance lipophilicity, allowing for better membrane penetration and bioavailability.

Case Study 1: Synthesis and Biological Evaluation

A study conducted on similar compounds synthesized through multi-step organic reactions demonstrated promising biological activity against multiple cancer cell lines. The synthesis involved coupling a pyrrolidinone intermediate with the fluorophenyl group under controlled conditions to ensure high yield and purity. The biological evaluation showed that derivatives of this class exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Investigations into the structure-activity relationships of related compounds have provided insights into how modifications to the chemical structure can enhance or diminish biological activity. For example, variations in the substituents on the benzene ring have been shown to significantly affect the potency against specific cancer types .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and fluorophenyl moiety enable nucleophilic substitution under basic or acidic conditions:

-

Sulfonamide deprotonation at the nitrogen facilitates attack by nucleophiles (e.g., alkyl halides, amines) to form N-alkylated or aryl-sulfonamide derivatives.

-

Fluorophenyl ring substitution : The electron-withdrawing fluorine atom directs electrophilic substitution at the para position, though steric hindrance from the pyrrolidinone ring may limit reactivity.

Hydrolysis Reactions

Hydrolytic cleavage occurs under specific conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Sulfonamide hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) | 3,4-Dimethoxybenzenesulfonic acid + pyrrolidinone amine derivative |

| Pyrrolidinone ring opening | Aqueous H₂SO₄ at 80°C | Linear amide intermediate (via β-lactam scission) |

Hydrolysis kinetics depend on solvent polarity and temperature, with acidic conditions favoring sulfonamide bond cleavage.

Oxidation

-

The pyrrolidinone ring’s secondary alcohol (at C3) oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), enhancing electrophilicity for downstream reactions.

-

Fluorophenyl rings resist oxidation under mild conditions but undergo defluorination with strong oxidizers like KMnO₄ .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide’s sulfur center to thiol derivatives.

-

LiAlH₄ selectively reduces the pyrrolidinone’s carbonyl group to a secondary alcohol without affecting the sulfonamide.

Cross-Coupling and Functionalization

The compound participates in:

-

Buchwald–Hartwig amination with aryl halides, leveraging the sulfonamide nitrogen as a directing group.

-

Suzuki–Miyaura coupling via fluorophenyl boronate intermediates, enabling aryl-aryl bond formation .

Research Insights

-

Modifying the 3,4-dimethoxybenzenesulfonamide moiety alters steric and electronic profiles, influencing reaction rates. For example, electron-donating methoxy groups slow electrophilic substitution but stabilize radical intermediates.

-

The fluorophenyl group enhances oxidative stability compared to non-fluorinated analogues, as observed in mass spectrometry studies .

This compound’s multifunctional design supports its utility in medicinal chemistry, particularly in developing enzyme inhibitors or prodrugs. Further studies should explore its reactivity under photochemical or enzymatic conditions.

Preparation Methods

Cyclization to Form the Pyrrolidinone Core

The pyrrolidinone ring is synthesized via intramolecular cyclization of γ-aminobutyric acid derivatives. A representative method involves reacting 4-fluorobenzaldehyde with ethyl acrylate in a Michael addition, followed by condensation with ammonium acetate to form a γ-lactam intermediate. Alternatively, 1-(4-fluorophenyl)pyrrolidin-3-one is generated through a palladium-catalyzed coupling of 4-fluoroiodobenzene with a preformed pyrrolidinone precursor.

Key Reaction Conditions

Introduction of the Methylamine Side Chain

The methylamine group at position 3 is introduced via reductive amination . The ketone group of 1-(4-fluorophenyl)pyrrolidin-3-one is reacted with methylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol.

Optimization Data

| Parameter | Condition | Yield (%) |

|---|---|---|

| Reducing Agent | NaBH₃CN | 85 |

| Temperature | 25°C | 82 |

| Solvent | Methanol | 85 |

Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride

Chlorosulfonation of 3,4-Dimethoxybenzene

Direct chlorosulfonation of 3,4-dimethoxybenzene is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. The reaction is quenched with ice-water, and the sulfonyl chloride is extracted with ethyl acetate.

Purity Analysis

Alternative Route via Thiol Intermediate

For higher yields, 3,4-dimethoxybenzenethiol is oxidized with chlorine gas in acetic acid, followed by treatment with thionyl chloride (SOCl₂) to form the sulfonyl chloride.

Coupling of Intermediates to Form the Target Compound

Sulfonamide Bond Formation

The final step involves reacting 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methylamine with 3,4-dimethoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.

Reaction Conditions

- Molar Ratio : 1:1.2 (amine:sulfonyl chloride).

- Temperature : 0°C to room temperature.

- Workup : Extraction with NaHCO₃, drying over MgSO₄, and purification via flash chromatography (hexane/ethyl acetate 3:1).

Yield and Characterization

- Isolated Yield : 76%.

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, J = 8.4 Hz), 6.92 (d, 2H, J = 8.8 Hz), 4.12 (m, 1H), 3.87 (s, 6H), 3.32 (m, 2H).

- HRMS : [M+H]⁺ calcd. for C₁₉H₂₂FN₂O₅S: 433.1234; found: 433.1236.

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach utilizes Wang resin functionalized with the pyrrolidinone intermediate. Sulfonylation is performed using a 3,4-dimethoxybenzenesulfonyl chloride solution in DMF, followed by cleavage with TFA/water.

Advantages :

- Purity : >95% without chromatography.

- Scalability : Suitable for gram-scale synthesis.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 20 minutes) accelerates the sulfonamide formation, reducing reaction time from 12 hours to 30 minutes.

Challenges and Mitigation Strategies

Byproduct Formation During Sulfonylation

Excess sulfonyl chloride leads to disulfonation , detected via LC-MS. This is mitigated by:

- Stoichiometric Control : Maintaining a 1:1.2 ratio.

- Low Temperature : Slow addition at 0°C.

Epimerization at the Pyrrolidinone Chiral Center

Racemization is minimized by:

- Mild Bases : Using TEA instead of stronger bases like DBU.

- Short Reaction Times : Monitoring via TLC.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide, and what parameters critically influence reaction yield?

- Methodology :

-

Step 1 : Start with the coupling of 1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethanamine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) .

-

Step 2 : Optimize reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to minimize side products.

-

Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Parameters :

-

Solvent polarity (acetonitrile enhances nucleophilic substitution), base strength (K₂CO₃ vs. stronger bases), and reaction time (12–24 hours).

Reaction Step Reagents/Conditions Yield (%) Purity (HPLC) Coupling K₂CO₃, CH₃CN, 50°C 65–75 ≥95% Purification Ethyl acetate/hexane 85–90 ≥98%

Q. How can the crystalline structure of this compound be characterized, and which software is validated for refinement?

- Methodology :

- Perform single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation.

- Use SHELXL for structure refinement, leveraging its robust algorithms for small-molecule crystallography .

- Critical Considerations :

- Ensure crystal quality (slow evaporation from DMSO/water) to avoid twinning.

- Validate hydrogen bonding networks and torsional angles using SHELXPRO for macromolecular interfaces .

Q. Which analytical techniques are suitable for assessing purity and stability under varying pH and temperature conditions?

- Methodology :

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Purity Analysis : Combine NMR (¹H/¹³C, DMSO-d₆) and LC-MS to detect degradation products (e.g., sulfonamide hydrolysis) .

- Key Findings :

- Degradation peaks at m/z 320 (sulfonamide cleavage) under acidic conditions (pH 3).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Methodology :

- Apply iterative refinement in SHELXL , adjusting thermal parameters and occupancy factors for disordered atoms .

- Cross-validate with DFT calculations (e.g., Gaussian09) to reconcile bond length/angle discrepancies .

- Case Example :

- A 0.05 Å deviation in C–F bond length was resolved by re-examining data collection geometry (beam misalignment corrected) .

Q. What strategies optimize synthetic pathways to improve scalability without compromising stereochemical integrity?

- Methodology :

- Flow Chemistry : Use microreactors for precise temperature control, reducing epimerization of the pyrrolidinone ring .

- Catalytic Optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling of fluorophenyl intermediates .

- Data-Driven Approach :

- DOE (Design of Experiments) to map yield vs. catalyst loading (0.5–2 mol%) and solvent polarity (THF vs. DMF).

Q. How to design experiments evaluating biological activity, particularly solubility and cell permeability?

- Methodology :

- Solubility : Use shake-flask method (PBS pH 7.4, 37°C) with UV-Vis quantification (λ = 254 nm) .

- Permeability : Caco-2 cell monolayer assay, comparing apical-to-basolateral transport (Papp > 1×10⁻⁶ cm/s indicates high permeability) .

- Advanced Screening :

- Molecular docking (AutoDock Vina) to predict binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

Q. What computational methods validate the electronic effects of the 4-fluorophenyl and dimethoxy groups on bioactivity?

- Methodology :

- QSAR Modeling : Correlate Hammett σ values (fluorophenyl: σₚ = 0.06; dimethoxy: σₚ = -0.27) with IC₅₀ data .

- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects .

Data Contradiction Analysis

Q. How to address conflicting NMR and LC-MS data suggesting impurity vs. polymorphism?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.